molecular formula C6H8IN3 B186494 5-Iodo-2,6-dimethylpyrimidin-4-amine CAS No. 2033-48-9

5-Iodo-2,6-dimethylpyrimidin-4-amine

Cat. No.: B186494
CAS No.: 2033-48-9
M. Wt: 249.05 g/mol
InChI Key: AXCGCTDAYOLWJU-UHFFFAOYSA-N
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Description

5-Iodo-2,6-dimethylpyrimidin-4-amine: is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.052 g/mol It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 6th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,6-dimethylpyrimidin-4-amine typically involves the iodination of 2,6-dimethylpyrimidin-4-amine. One common method includes the reaction of 2,6-dimethylpyrimidin-4-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-2,6-dimethylpyrimidin-4-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include 2,6-dimethylpyrimidin-4-amine derivatives with different substituents at the 5th position.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry: 5-Iodo-2,6-dimethylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, although specific applications would depend on further research and validation.

Industry: The compound can be used in the development of new materials, including polymers and dyes. Its unique structure allows for modifications that can enhance the properties of these materials, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Iodo-2,6-dimethylpyrimidin-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

    2,6-Dimethylpyrimidin-4-amine: Lacks the iodine atom at the 5th position, making it less reactive in certain substitution reactions.

    5-Bromo-2,6-dimethylpyrimidin-4-amine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    4-Amino-2,6-dimethylpyrimidine: Similar core structure but without the halogen substituent, leading to different chemical properties and applications.

Uniqueness: The presence of the iodine atom at the 5th position in 5-Iodo-2,6-dimethylpyrimidin-4-amine imparts unique reactivity, particularly in nucleophilic substitution reactions

Properties

IUPAC Name

5-iodo-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGCTDAYOLWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356054
Record name 5-iodo-2,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-48-9
Record name 5-Iodo-2,6-dimethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-iodo-2,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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